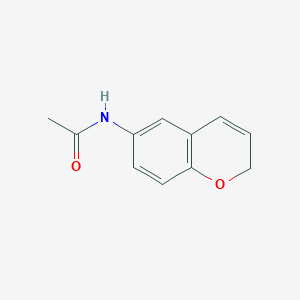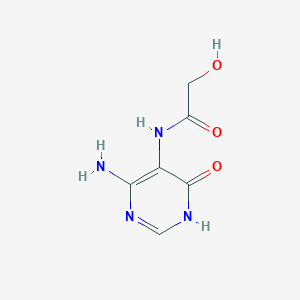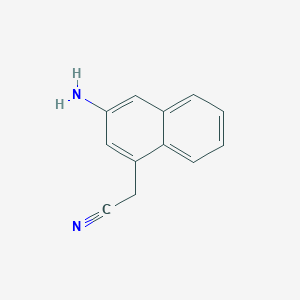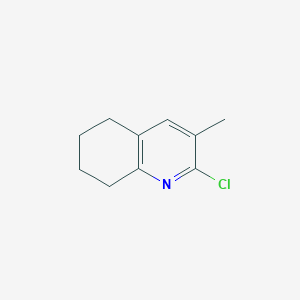
(4,6-Difluoro-1H-indazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Difluoro-1H-indazol-3-il)metanol es un compuesto químico con la fórmula molecular C8H6F2N2O. Es un derivado del indazol, un compuesto bicíclico que contiene un anillo de benceno fusionado a un anillo de pirazol. La presencia de átomos de flúor en las posiciones 4 y 6 del anillo de indazol mejora sus propiedades químicas, convirtiéndolo en un compuesto de interés en diversos campos científicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común implica la ciclación de la bencilidenhidrazina sustituida con bencilo con hidrazina . Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de (4,6-Difluoro-1H-indazol-3-il)metanol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
(4,6-Difluoro-1H-indazol-3-il)metanol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de alcohol.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diversos grupos funcionales en el anillo de indazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, disolventes específicos y catalizadores para lograr los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir halógenos, alquilo o arilo en el anillo de indazol .
Aplicaciones Científicas De Investigación
(4,6-Difluoro-1H-indazol-3-il)metanol tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de (4,6-Difluoro-1H-indazol-3-il)metanol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los átomos de flúor mejoran su afinidad de unión y selectividad, lo que le permite modular las vías biológicas de manera efectiva. El compuesto puede inhibir o activar ciertas enzimas, lo que lleva a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
1H-Indazol-3-metanol: Carece de los átomos de flúor, lo que resulta en diferentes propiedades químicas y actividades biológicas.
4,6-Difluoro-1H-indazol: Estructura similar pero sin el grupo metanol, lo que afecta su reactividad y aplicaciones.
Unicidad
(4,6-Difluoro-1H-indazol-3-il)metanol es único debido a la presencia de átomos de flúor y el grupo metanol, que confieren propiedades químicas y biológicas distintas. Estas modificaciones mejoran su potencial como compuesto versátil en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C8H6F2N2O |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
(4,6-difluoro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-2,13H,3H2,(H,11,12) |
Clave InChI |
JDMKDHSEGLTJRR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C(NN=C21)CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)




